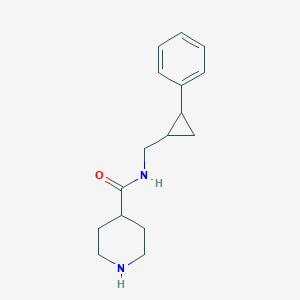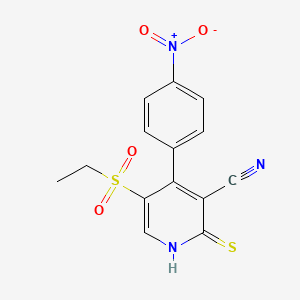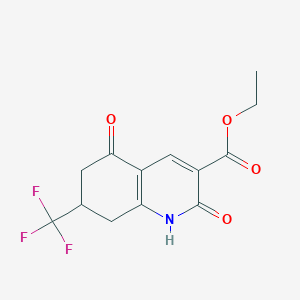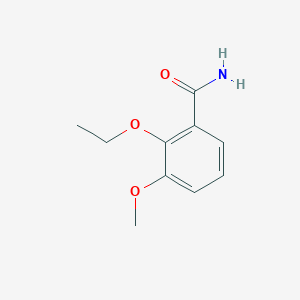
(R)-4-(Thietan-3-ylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(Thietan-3-ylamino)butan-2-ol is a specialized chemical compound with a unique molecular structure. It is identified by the CAS number 1854113-66-8. This compound is of significant interest in various fields of scientific research due to its versatile potential and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(Thietan-3-ylamino)butan-2-ol typically involves the reaction of thietan-3-ylamine with butan-2-ol under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of ®-4-(Thietan-3-ylamino)butan-2-ol involves large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the compound. The use of automated systems and stringent quality control measures are essential to maintain the standards required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: ®-4-(Thietan-3-ylamino)butan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of ®-4-(Thietan-3-ylamino)butan-2-ol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
®-4-(Thietan-3-ylamino)butan-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. Additionally, in the industry, it is utilized in the production of specialized materials and chemicals .
Mecanismo De Acción
The mechanism of action of ®-4-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ®-4-(Thietan-3-ylamino)butan-2-ol include other thietan-3-yl derivatives and butan-2-ol analogs. These compounds share structural similarities but may differ in their chemical and biological properties .
Uniqueness: What sets ®-4-(Thietan-3-ylamino)butan-2-ol apart from similar compounds is its unique combination of the thietan-3-yl and butan-2-ol moieties. This unique structure imparts specific properties and reactivity, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
(2R)-4-(thietan-3-ylamino)butan-2-ol |
InChI |
InChI=1S/C7H15NOS/c1-6(9)2-3-8-7-4-10-5-7/h6-9H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
HVIQAJUYABBFKU-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CCNC1CSC1)O |
SMILES canónico |
CC(CCNC1CSC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
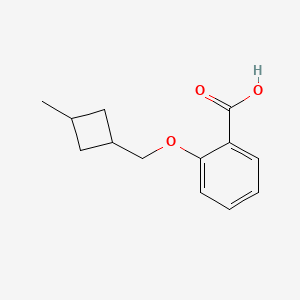
![Isothiazolo[3,4-c]pyridin-3-amine](/img/structure/B15229763.png)
![Tert-butyl1-cyano-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229769.png)
![6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15229773.png)
![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)
